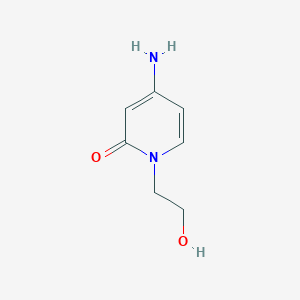
2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is a heterocyclic compound with significant importance in various fields of science and industry. This compound is characterized by a pyridinone ring substituted with an amino group at the 4-position and a hydroxyethyl group at the 1-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chloro-2(1H)-pyridinone with 2-aminoethanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Another method involves the cyclization of N-(2-hydroxyethyl)-4-aminobutyric acid under acidic conditions. This reaction requires a strong acid like hydrochloric acid or sulfuric acid and is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for better control of temperature and pressure, leading to higher yields and purity of the final product. Additionally, the implementation of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, typically at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, usually at low temperatures to prevent side reactions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine, often carried out at room temperature or under reflux conditions.
Major Products Formed
Oxidation: 4-amino-1-(2-carboxyethyl)-2(1H)-pyridinone
Reduction: 4-amino-1-(2-aminoethyl)-2(1H)-pyridinone
Substitution: Various substituted pyridinones depending on the nature of the substituent introduced.
科学的研究の応用
2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a ligand in coordination chemistry for the study of metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it a valuable intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity and specificity of the compound for its targets. The amino group at the 4-position can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modification of the target.
類似化合物との比較
2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- can be compared with other similar compounds, such as:
2(1H)-Pyridinone, 4-amino-1-methyl-: This compound lacks the hydroxyethyl group, which may result in different reactivity and binding properties.
2(1H)-Pyridinone, 4-amino-1-(2-methoxyethyl)-: The presence of a methoxy group instead of a hydroxy group can alter the compound’s solubility and reactivity.
2(1H)-Pyridinone, 4-amino-1-(2-chloroethyl)-: The chloroethyl group can participate in different substitution reactions compared to the hydroxyethyl group.
The uniqueness of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a versatile compound in both chemical and biological research.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-amino-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-2-9(3-4-10)7(11)5-6/h1-2,5,10H,3-4,8H2 |
InChIキー |
SBYFXYAVNZGMKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C=C1N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















